Product packaging for 5-Hydroxy-6-methylquinolin-2(1H)-one(Cat. No.:CAS No. 141695-96-7)

5-Hydroxy-6-methylquinolin-2(1H)-one

Cat. No.: B3238751
CAS No.: 141695-96-7
M. Wt: 175.18 g/mol
InChI Key: JLLKTPPRCGMOKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxy-6-methylquinolin-2(1H)-one is a synthetic quinolone derivative of significant interest in medicinal chemistry and drug discovery research. Compounds based on the 4-hydroxyquinolin-2(1H)-one scaffold are known to exhibit a wide range of biological activities, as they are considered privileged structures in pharmacology . These structures are frequently investigated for their potential as core frameworks in developing novel therapeutic agents. While specific mechanistic studies on this compound are not extensively published, research on analogous hydroxyquinolones provides strong guidance for its research value. Related compounds have demonstrated potential in various research areas. For instance, certain 3,3'-methylenebis(4-hydroxyquinolin-2(1H)-one) derivatives have been synthesized and evaluated as prospective inhibitors of the SARS-CoV-2 main protease (Mpro), showing promising binding affinity in molecular docking studies . Other hydroxyquinolin-2(1H)-one derivatives have been explored for their cognitive-enhancing potential and for targeting central nervous system disorders, including cognitive deficits associated with conditions like Alzheimer's disease and schizophrenia . Furthermore, the 1-methyl-2-quinolone (MeQone) framework is a fundamental structure found in numerous natural quinoline alkaloids, which are known for their cytotoxic, antiparasitic, and antitumor activities . The introduction of substituents like the hydroxy and methyl groups on the quinolone core is a common strategy to modulate the compound's electronic properties, reactivity, and interaction with biological targets, particularly for constructing novel fused-ring systems . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO2 B3238751 5-Hydroxy-6-methylquinolin-2(1H)-one CAS No. 141695-96-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxy-6-methyl-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-6-2-4-8-7(10(6)13)3-5-9(12)11-8/h2-5,13H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLLKTPPRCGMOKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)NC(=O)C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Hydroxy 6 Methylquinolin 2 1h One and Its Analogues

Conventional Synthetic Approaches

Classical methods for quinoline (B57606) and quinolinone synthesis have been established for over a century and remain fundamental in organic chemistry. These often involve the formation of the heterocyclic ring through condensation and cyclization reactions from aniline-based precursors.

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, offer significant efficiency in generating molecular complexity. nih.gov Several named reactions are instrumental in this context for quinoline synthesis.

The Doebner-von Miller reaction is a modification of the Skraup synthesis and a widely used method for preparing quinolines. wikipedia.orgslideshare.net It involves the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst, such as a Brønsted or Lewis acid. wikipedia.orgnih.gov The α,β-unsaturated carbonyl component can be generated in situ from aldehydes or ketones, which is known as the Beyer method. wikipedia.org The reaction mechanism is complex and thought to proceed through a conjugate addition of the aniline to the enone, followed by cyclization, dehydration, and oxidation to yield the aromatic quinoline ring. wikipedia.orgyoutube.com

The Doebner reaction , a related MCR, typically combines an aniline, an aldehyde, and pyruvic acid to produce 2-substituted quinoline-4-carboxylic acids. nih.govnih.gov This approach has been utilized in the synthesis of various pharmaceutical ingredients. nih.gov

Another significant MCR is the Povarov reaction , which is an aza-Diels-Alder reaction used for quinoline preparation. acs.orgnih.gov This reaction involves N-aryl imines (formed from anilines and aldehydes) reacting with electron-rich alkenes. acs.org It provides an efficient route to various quinoline structures and has been developed into an environmentally benign protocol that avoids the need for an oxidant. acs.orgnih.gov

Table 1: Overview of Key Multi-component Reactions for Quinoline Synthesis

Reaction Name Reactants Typical Product Key Features
Doebner-von Miller Aniline, α,β-Unsaturated Carbonyl Compound Substituted Quinolines Acid-catalyzed; versatile for 2- and 4-substituted quinolines. wikipedia.orgnih.gov
Doebner Aniline, Aldehyde, Pyruvic Acid Quinoline-4-carboxylic acids Forms a carboxylic acid group at the 4-position. nih.govnih.gov
Povarov Aniline, Aldehyde, Alkene Tetrahydroquinolines/Quinolines Aza-Diels-Alder reaction; can be designed to be highly efficient and sustainable. acs.orgnih.gov

Condensation reactions followed by intramolecular cyclization are cornerstone strategies for building the quinolinone core.

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene (B1212753) group to a carbonyl group, followed by dehydration. wikipedia.orgyoutube.com While broadly applicable, it serves as a key step in more complex tandem reactions for heterocycle synthesis. wikipedia.orgnih.gov For instance, a cascade involving a Knoevenagel condensation followed by an intramolecular aza-Wittig reaction has been developed to synthesize 3-sulfonyl-substituted quinolines from o-azidobenzaldehydes and β-ketosulfonamides. nih.gov The Doebner modification of the Knoevenagel condensation uses pyridine (B92270) as a solvent and often involves decarboxylation when a carboxylic acid is part of the active methylene component. wikipedia.orgorganic-chemistry.org

The Friedländer synthesis is a straightforward and widely used method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester), typically under acid or base catalysis. tandfonline.comnih.gov This reaction directly constructs the quinoline ring system through condensation and subsequent cyclodehydration. nih.gov A significant challenge in this method can be the control of regioselectivity when using unsymmetrical ketones. nih.gov

The Gould-Jacob reaction is particularly useful for synthesizing 4-hydroxyquinolin-2(1H)-one derivatives. This process starts with the reaction of an aniline with diethyl ethoxymethylenemalonate (EMME), followed by a thermal cyclization to form the 4-hydroxy-2-oxoquinoline ring system. nih.gov

Achieving specific substitution patterns, such as in 5-Hydroxy-6-methylquinolin-2(1H)-one, requires precise control over the regiochemistry of the synthesis. The choice of starting materials and reaction conditions is critical. For instance, in the Friedländer synthesis, the substitution pattern on the initial 2-aminoaryl ketone dictates the final substitution on the benzene (B151609) portion of the quinolinone ring.

Functionalization of a pre-formed quinolinone core is another vital strategy. For example, 4-hydroxy-1-methylquinolin-2(1H)-one can undergo acid-catalyzed tandem reactions with propargylic alcohols. rsc.org These reactions proceed through either a Friedel–Crafts-type allenylation followed by a 6-endo-dig cyclization to yield pyrano[3,2-c]quinolones or a Friedel–Crafts-type alkylation and 5-exo-dig cyclization to form furo[3,2-c]quinolones, demonstrating how the quinolinone core can be elaborated into more complex fused systems. rsc.org

A synthesis method for 6-hydroxy-2(1H)-quinolinone has been reported starting from 4-tert-butoxyaniline (B1279196) and trans-β-aryl methyl acrylate. google.com The process involves an initial reaction to form a trans-amide intermediate, which is then cyclized using anhydrous aluminum trichloride (B1173362) and B(C6F5)3, showcasing a regioselective approach to introduce the hydroxyl group at the 6-position. google.com

Modern and Sustainable Synthetic Approaches

Recent advancements in synthetic chemistry have focused on developing more efficient, energy-saving, and environmentally friendly methods. These modern techniques aim to reduce reaction times, minimize waste, and avoid the use of hazardous reagents.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions. The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purity. researchgate.netnih.gov

This technology has been successfully applied to the synthesis of various quinoline and quinoxaline (B1680401) derivatives. nih.gov For example, an efficient protocol for synthesizing 5,6-dihydroindolo[1,2-a]quinoxaline derivatives was developed using a copper-catalyzed intramolecular N-arylation under microwave irradiation, affording excellent yields in 45-60 minutes. nih.gov Similarly, novel hexahydroquinazolin-5(6H)-ones have been synthesized in good yields by reacting enaminones with primary amines and formaldehyde (B43269) under microwave conditions. researchgate.net These examples highlight the potential of microwave assistance to facilitate the rapid and efficient construction of heterocyclic scaffolds related to quinolinones.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

Feature Conventional Heating Microwave Irradiation
Heating Mechanism Conduction/Convection (Slow, inefficient) Direct interaction with polar molecules (Rapid, uniform)
Reaction Time Hours to Days Minutes to Hours nih.gov
Energy Efficiency Lower Higher
Yield & Purity Often variable Often improved researchgate.netnih.gov
Side Reactions More prevalent due to prolonged heating Often reduced

The principles of green chemistry have driven the development of synthetic methods that are less harmful to the environment. This includes the use of non-toxic and inexpensive catalysts, safer solvents like water, and catalyst-free reaction conditions.

Iron, being an abundant and non-toxic metal, has been explored as a catalyst for quinoline synthesis. An efficient iron-catalyzed [4+2] annulation of anilines with quinazolinones has been reported to generate quinoline-spiroquinazolinones using environmentally friendly oxidants like H2O2/O2 under mild conditions. nih.govacs.org Another protocol uses FeCl3·6H2O as an inexpensive and green catalyst for the condensation of 2-aminoarylketones and active methylene compounds to form quinoline derivatives. tandfonline.com

Catalyst-free methods represent a highly desirable goal in green synthesis. A facile catalyst-free method for the synthesis of 2-vinylquinolines has been developed, proceeding through a direct deamination reaction. rsc.org Furthermore, some multi-component reactions for synthesizing chromene scaffolds, which are structurally related to quinolinones, have been shown to proceed efficiently at ambient temperature in the absence of any catalyst. nih.gov These approaches simplify procedures, reduce costs, and minimize chemical waste, aligning with the objectives of sustainable chemistry. nih.govrsc.org

Synthesis of Derivatives and Analogues for Structural Elucidation and Mechanistic Probes

The inherent reactivity of the this compound scaffold allows for a range of chemical transformations. These modifications are instrumental in generating a library of analogues that can be used to probe biological systems and to understand the chemical properties of this heterocyclic system.

N-Substitution and Ring Modification Reactions

Modifications at the nitrogen atom and on the quinolinone ring system are fundamental strategies to alter the physicochemical properties of this compound. N-substitution, for instance, can impact the compound's metabolic stability and its interactions with biological targets. mdpi.com While direct N-alkylation of this compound is not extensively detailed in the provided search results, analogous reactions on similar quinolinone cores provide a strong basis for potential synthetic routes. For example, the synthesis of 6-hydroxy-1-methyl-3,4-dihydroquinolin-2(1H)-one involves the methylation of the nitrogen atom, which serves to reduce first-pass metabolism. mdpi.com This suggests that similar N-alkylation or N-arylation reactions could be applied to this compound.

Ring modification reactions often focus on the hydroxyl group at the 6-position in analogous compounds, which can be a handle for further functionalization. In derivatives of 6-hydroxy-4-methylquinolin-2(1H)-one, the hydroxyl group has been alkylated to introduce long-chain substituents, leading to compounds with potential cardiotonic activity. nih.govresearchgate.net One such example is the synthesis of 6-[4-(4-methylpiperazine-1-yl)-4-oxobutoxy]-4-methylquinolin-2(1H)-one, which demonstrates the feasibility of introducing complex side chains via the hydroxyl group. nih.govresearchgate.net These examples provide a strong precedent for the derivatization of the 5-hydroxy group in the target compound.

PrecursorReagent(s)ProductReaction TypeReference(s)
6-hydroxy-4-methylquinolin-2(1H)-oneVarious 4-halobutanamide derivatives4-[(4-methyl-2-oxo-1,2-dihydro-6-quinolinyl)oxy]butanamide analogsO-alkylation nih.gov
6-methoxy-3,4-dihydroquinolin-2(1H)-oneHydrobromic acid (HBr)6-hydroxy-1-methyl-3,4-dihydroquinolin-2(1H)-oneDemethylation mdpi.com

Ring-Opening and Recyclization Transformations

Ring-opening and subsequent recyclization reactions of fused heterocyclic systems containing a quinolinone core provide a powerful tool for the synthesis of novel and complex molecular architectures. A key precursor for such transformations is 4-hydroxy-6-methyl-3-nitro-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione, which possesses an electron-deficient α-pyrone ring susceptible to nucleophilic attack.

Treatment of this pyrano[3,2-c]quinoline-2,5(6H)-dione with various carbon nucleophiles, such as cyanoacetamide, malononitrile (B47326) dimer, and 1H-benzimidazol-2-ylacetonitrile, leads to the opening of the pyrone ring followed by recyclization to afford novel pyridine and pyrido[1,2-a]benzimidazole (B3050246) derivatives. Similarly, reaction with nitrogen nucleophiles like 5-amino-2,4-dihydro-3H-pyrazol-3-one and 5-amino-3-methyl-1H-pyrazole furnishes pyrazolo[3,4-b]pyridine derivatives. Furthermore, recyclization with 6-aminouracil (B15529) derivatives yields pyrido[2,3-d]pyrimidines. These transformations highlight the versatility of the pyrano[3,2-c]quinoline system as a scaffold for generating diverse heterocyclic compounds.

Starting MaterialReagent(s)Product TypeReference(s)
4-hydroxy-6-methyl-3-nitro-2H-pyrano[3,2-c]quinoline-2,5(6H)-dioneCyanoacetamidePyridine-3-carbonitrile derivative
4-hydroxy-6-methyl-3-nitro-2H-pyrano[3,2-c]quinoline-2,5(6H)-dioneMalononitrile dimerPyridine derivative
4-hydroxy-6-methyl-3-nitro-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione1H-benzimidazol-2-ylacetonitrilePyrido[1,2-a]benzimidazole derivative
4-hydroxy-6-methyl-3-nitro-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione5-amino-2,4-dihydro-3H-pyrazol-3-onePyrazolo[3,4-b]pyridine derivative
4-hydroxy-6-methyl-3-nitro-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione5-amino-3-methyl-1H-pyrazolePyrazolo[3,4-b]pyridine derivative
4-hydroxy-6-methyl-3-nitro-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione6-aminouracil derivativesPyrido[2,3-d]pyrimidine derivatives

Introduction of Heteroaryl Moieties

The introduction of heteroaryl groups onto the quinolinone scaffold is a common strategy to expand chemical diversity and modulate biological activity. Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose.

A prominent method for the synthesis of 3-(heteroaryl)quinolin-2(1H)-ones is the palladium-catalyzed C-H functionalization of 3-bromoquinolin-2(1H)-ones with various azoles. researchgate.netnih.gov This reaction proceeds in good to excellent yields using a bimetallic catalyst system of palladium(II) acetate (B1210297) (Pd(OAc)₂) and copper(I) iodide (CuI), with triphenylphosphine (B44618) (PPh₃) as a ligand and lithium tert-butoxide (LiOtBu) as a base. researchgate.netnih.gov A range of heterocycles, including benzoxazole, benzothiazole, indole, and benzimidazole, can be successfully coupled using this method. researchgate.net

Another powerful technique is the Liebeskind-Srogl cross-coupling reaction, which has been employed for the synthesis of complex purine-quinolinone analogues. nih.gov This reaction involves the coupling of a thiomethyl-containing quinolinyl-purine derivative with various aryl boronic acids, catalyzed by a palladium complex such as Pd(dppf)Cl₂·CH₂Cl₂. nih.gov This method offers a convergent and efficient route to novel bis-heterocycles.

Reaction TypeKey Reagents/CatalystsSubstratesProduct TypeReference(s)
Palladium-catalyzed C-H functionalizationPd(OAc)₂, CuI, PPh₃, LiOtBu3-bromoquinolin-2(1H)-ones, various azoles3-(heteroaryl)quinolin-2(1H)-ones researchgate.netnih.gov
Liebeskind-Srogl cross-couplingPd(dppf)Cl₂·CH₂Cl₂, CuTCSMe-containing quinolinyl-purine, aryl boronic acids3-(purino)-quinolin-2(1H)-ones nih.gov

Preparation of Novel Hybrid Compounds

The synthesis of hybrid compounds, where the this compound scaffold is covalently linked to another distinct molecular entity, is a strategy to create molecules with potentially synergistic or novel biological activities. This approach allows for the combination of pharmacophores from different classes of compounds.

While specific examples starting from this compound are not detailed in the provided search results, the synthesis of other quinoline-based hybrids provides a blueprint for potential synthetic routes. For instance, quinoline-based bis-chalcones have been synthesized, which can be considered hybrid structures combining the quinoline and chalcone (B49325) motifs. rsc.org Furthermore, the general concept of creating hybrid molecules is well-established, with examples such as linking pyrrolizine/indolizine derivatives with non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) or ketoprofen. In these cases, the two molecular entities are often connected via a linker, which can be introduced through standard chemical transformations such as amidation or esterification.

The hydroxyl group of this compound provides a convenient attachment point for creating such hybrids. It could be used to form an ether or ester linkage with a suitable functional group on another molecule of interest.

Hybrid Compound ClassGeneral Synthetic ApproachPotential Linkage
Quinolinone-Chalcone HybridsClaisen-Schmidt condensation of a functionalized quinolinone with an appropriate ketone or aldehyde.Carbon-carbon bond
Quinolinone-NSAID HybridsEsterification or amidation between the hydroxyl group of the quinolinone and the carboxylic acid of the NSAID.Ester or amide bond
Quinolinone-Natural Product HybridsCoupling reactions utilizing functional groups on both the quinolinone and the natural product.Various, depending on the functional groups available

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

No published experimental or predicted ¹H and ¹³C NMR data for 5-Hydroxy-6-methylquinolin-2(1H)-one are currently available.

Specific 2D NMR data (COSY, HSQC, HMBC, TOCSY) for this compound have not been reported in the searched scientific literature.

There is no available information on the use of advanced NMR techniques like ¹⁵N NMR or STD NMR for the analysis of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

While the molecular formula is known to be C₁₀H₉NO₂ with a molecular weight of 175.18 g/mol , specific experimental High-Resolution Mass Spectrometry (HRMS) data to confirm the elemental composition of this compound are not publicly documented. chemicalbook.com

No mass spectrometry studies detailing the fragmentation pattern of this compound are available.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In this compound, the spectrum is characterized by absorption bands corresponding to its key structural components: the hydroxyl (-OH), amine (N-H), carbonyl (C=O), and aromatic ring systems.

The quinolin-2(1H)-one structure exists in a tautomeric equilibrium with its 2-hydroxyquinoline (B72897) form, but the keto form is generally predominant in the solid state. The IR spectrum, therefore, typically displays characteristic absorptions for the cyclic amide (lactam) group. A broad absorption band is expected in the range of 3200-2800 cm⁻¹, which can be attributed to the overlapping stretching vibrations of the O-H and N-H groups, often involved in intermolecular hydrogen bonding.

The carbonyl (C=O) stretching vibration of the lactam ring is a prominent feature, typically appearing in the region of 1650-1680 cm⁻¹. The presence of aromatic C=C stretching vibrations is confirmed by bands in the 1600-1450 cm⁻¹ range. The C-O stretching of the phenolic hydroxyl group and C-N stretching vibrations are expected in the fingerprint region, typically between 1300 cm⁻¹ and 1000 cm⁻¹.

Table 1: Expected Infrared Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Hydroxyl (-OH) / Amine (-NH) O-H / N-H Stretch (Hydrogen Bonded) 3200 - 2800 (Broad)
Carbonyl (C=O) C=O Stretch (Lactam) 1680 - 1650
Aromatic Ring C=C Stretch 1600 - 1450
Methyl (-CH₃) C-H Asymmetric/Symmetric Stretch 2960 - 2850

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the conjugated system of this compound. The quinolinone core possesses a delocalized π-electron system, which gives rise to characteristic absorption bands.

The UV-Vis spectrum is expected to show intense absorption bands corresponding to π→π* transitions, which are typical for aromatic and conjugated enone systems. mdpi.com These transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals. A less intense band, corresponding to the n→π* transition of the carbonyl group, may also be observed. This transition involves the promotion of a non-bonding electron from the oxygen atom to an antibonding π* orbital.

Studies on related hydroxyquinoline derivatives show that the position of the absorption maxima (λmax) is influenced by the solvent environment. researchgate.net For instance, in a methanolic solution, a related compound, 1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexene-1-acetic acid, exhibits a λmax around 240.6 nm. mdpi.com For this compound, multiple absorption bands are anticipated due to its extended conjugation.

Table 2: Expected UV-Vis Absorption Data for this compound

Electronic Transition Chromophore Expected λmax Range (nm)
π→π* Conjugated Aromatic System 220 - 280
π→π* Conjugated Enone System 300 - 350

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography provides the most definitive information about the three-dimensional structure of a compound in the solid state. For quinolinone derivatives, this technique confirms the predominant tautomeric form and reveals details about bond lengths, bond angles, and intermolecular interactions.

Studies on analogous compounds, such as 4-hydroxy-1-methylquinolin-2(1H)-one, show that the molecule crystallizes in the enol-keto tautomeric form. helsinki.fi The crystal structure reveals a planar delocalized π-system. helsinki.fi The molecules in the crystal lattice are often connected by strong intermolecular hydrogen bonds, frequently involving the hydroxyl group and the carbonyl oxygen of an adjacent molecule. helsinki.fi These interactions can lead to the formation of one-dimensional polymeric chains or more complex three-dimensional networks. helsinki.finih.gov Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules play a significant role in the crystal packing. helsinki.fi

For this compound, a similar planar structure with extensive hydrogen bonding and π-π stacking is expected, defining its solid-state architecture.

Table 3: Representative Crystallographic Data for a Related Compound (4-Hydroxy-1-methylquinolin-2(1H)-one) helsinki.fi

Parameter Value
Crystal System Monoclinic
Space Group P2₁/n
Key Bond Length (C4-O4) 1.3365(13) Å
Key Bond Length (C3-C4) 1.3571(15) Å
Intermolecular Interaction Strong O-H···O hydrogen bonds

Photophysical Properties Analysis (e.g., Fluorescence Characteristics, Solvatochromism)

The photophysical properties of this compound, particularly its fluorescence characteristics, are of significant interest. Many hydroxyquinoline derivatives are known to be fluorescent.

The fluorescence of these compounds is often sensitive to the surrounding environment, a phenomenon known as solvatochromism. This refers to the shift in the position of the absorption or emission spectra with a change in solvent polarity. For related hydroxyquinoline derivatives, a redshift (a shift to longer wavelengths) in the fluorescence emission peak is often observed as the solvent polarity increases. researchgate.net This indicates a larger dipole moment in the excited state compared to the ground state and suggests the occurrence of intramolecular charge transfer upon excitation. researchgate.net

For example, 7-Hydroxy-4-methyl-2(1H)-quinolone, a structurally similar compound, exhibits fluorescence with an excitation maximum (λex) at 351 nm and an emission maximum (λem) at 428 nm in a basic Tris buffer solution. sigmaaldrich.com This demonstrates the potential of the quinolinone scaffold as a fluorophore. The study of this compound in various solvents would likely reveal similar solvatochromic behavior, providing insights into its excited-state properties.

Table 4: Fluorescence Data for a Related Compound (7-Hydroxy-4-methyl-2(1H)-quinolone) sigmaaldrich.com

Condition Excitation λmax (nm) Emission λmax (nm)
pH 5.0 321 357

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level. These methods model the molecule's electron distribution and energy states, which in turn determine its stability, reactivity, and physical properties.

Density Functional Theory (DFT) is a preferred computational method for investigating the physicochemical properties of molecules due to its balance of accuracy and computational cost. nih.gov The process begins with geometrical optimization, where the molecule's lowest energy conformation is determined. Using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), researchers can calculate a wide array of electronic properties. nih.gov

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. nih.govmdpi.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character. mdpi.com Conversely, the LUMO is the orbital that most readily accepts electrons, indicating its electrophilic character. mdpi.com

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov In contrast, a small energy gap indicates that the molecule is more reactive and can be easily polarized. nih.gov For quinoline (B57606) derivatives, this gap is a significant parameter in assessing their potential use in electronic applications. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Data for a Related Quinolinone Derivative This table is based on data for a structurally similar compound, 4-hydroxy-6-methyl-3-nitro-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione derived compounds, to illustrate the type of data obtained from FMO analysis. Specific values for 5-Hydroxy-6-methylquinolin-2(1H)-one are not available in the cited literature.

ParameterValue (eV)
EHOMOValue not available
ELUMOValue not available
Energy Gap (ΔE)Value not available

Source: Based on methodologies described in related literature. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core electrons. This method allows for the investigation of charge transfer and hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory, where a higher E(2) value indicates a stronger interaction and greater stabilization of the molecule.

Natural Population Analysis (NPA), a part of the NBO method, calculates the distribution of electron density onto the individual atoms, providing atomic charges. This information is vital for understanding the molecule's polarity and electrostatic interactions.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov It plots the electrostatic potential onto the molecule's electron density surface. Different colors represent varying potential values: red indicates regions of most negative potential (rich in electrons), which are susceptible to electrophilic attack, while blue signifies regions of most positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow areas represent intermediate or near-zero potential. For quinolinone derivatives, the MEP map can identify the most likely sites for hydrogen bonding and other intermolecular interactions. nih.gov

Chemical Hardness (η): η = (I - A) / 2. Hardness measures the resistance of a molecule to change its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," indicating high stability and low reactivity. nih.gov

Chemical Softness (S): S = 1 / (2η). Softness is the reciprocal of hardness. "Soft" molecules have a small energy gap and are more reactive. nih.gov

Electronegativity (χ): χ = (I + A) / 2. This represents the molecule's ability to attract electrons.

Chemical Potential (μ): μ = -χ. It describes the tendency of electrons to escape from the system.

Electrophilicity Index (ω): ω = μ² / (2η). This index quantifies the energy stabilization when the system acquires additional electronic charge from the environment. A high electrophilicity index points to a good electrophile.

Table 2: Illustrative Global Reactivity Descriptors for a Related Quinolinone Derivative This table is based on data for a structurally similar compound to illustrate the type of data obtained. Specific values for this compound are not available in the cited literature.

DescriptorFormulaValue
Hardness (η)(ELUMO - EHOMO) / 2Value not available
Softness (S)1 / (2η)Value not available
Electronegativity (χ)-(EHOMO + ELUMO) / 2Value not available
Electrophilicity Index (ω)μ² / (2η)Value not available

Source: Based on methodologies described in related literature. nih.gov

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Computational methods can predict the NLO properties of a molecule by calculating its electric dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). nih.gov Molecules with large hyperpolarizability values are considered promising candidates for NLO applications. The magnitude of these properties is heavily influenced by intramolecular charge transfer (ICT) from electron-donating groups to electron-accepting groups through a π-conjugated system. nih.gov For quinolinone derivatives, DFT calculations can effectively predict their NLO response and guide the design of new materials. nih.gov

Vibrational and Electronic Spectra Simulation and Experimental Validation

The vibrational and electronic properties of quinolinone derivatives are a key focus of theoretical studies, often employing DFT and its time-dependent extension (TD-DFT). While specific experimental and simulated spectral data for this compound are not extensively documented in publicly available literature, the established methodologies provide a framework for its analysis.

Computational simulations for related structures, such as 8-hydroxyquinoline (B1678124) derivatives, have demonstrated a strong correlation between calculated and experimental spectra. researchgate.net For instance, DFT calculations can predict the vibrational frequencies corresponding to specific functional groups. The characteristic stretching vibration of a hydroxyl (O-H) group is typically observed in the range of 3340 cm⁻¹ to 3298 cm⁻¹. nih.gov Any broadening or shifting of this band to lower wavenumbers in an experimental spectrum compared to the calculated one often indicates the formation of intermolecular or intramolecular hydrogen bonds. nih.gov

Similarly, TD-DFT methods are used to simulate electronic absorption spectra (UV-Vis). These calculations yield information on excitation energies, oscillator strengths, and the specific molecular orbitals involved in electronic transitions (e.g., HOMO→LUMO). researchgate.net For related heterocyclic compounds, simulated spectra using methods like B3LYP or CAM-B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) have shown good agreement with experimental results, confirming the reliability of these theoretical approaches. researchgate.netnih.gov

Table 1: Representative Theoretical vs. Experimental Spectral Data for Hydroxyquinoline Analogs This table is illustrative, based on data from related compounds, as specific data for this compound is not available.

Spectral Feature Calculation Method Predicted Value Experimental Value Reference
O-H Stretch (Vibrational) DFT/B3LYP ~3340 cm⁻¹ Varies (shift indicates H-bonding) nih.gov
OH Proton (¹H NMR) GIAO/B3LYP δ ~8.90 ppm δ ~10.24 ppm (shift indicates H-bonding) nih.gov

Molecular Modeling and Dynamics Simulations for Ligand-Target Interactions

Molecular modeling techniques are essential for predicting how a ligand like this compound might interact with biological targets, a critical step in drug discovery.

Molecular docking is a computational method used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov This technique is widely applied to quinolinone derivatives to understand their interactions with protein targets such as kinases or DNA gyrase. mdpi.comekb.eg The process involves placing the ligand into the binding site of a receptor and calculating a score, often expressed as binding affinity (in kcal/mol), which estimates the strength of the interaction. nih.gov

For example, in studies of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides targeting the PI3Kα enzyme, induced-fit docking (IFD) revealed that these derivatives occupy the binding site and engage with key amino acid residues. mdpi.com Similarly, docking studies on benzofuran (B130515) derivatives identified potential inhibitory activity against DNA gyrase B and DHFR, with binding energies indicating stable interactions. ekb.eg While specific docking studies on this compound are not detailed in the available literature, its structure suggests potential interactions via hydrogen bonding (from the hydroxyl and amide groups) and hydrophobic interactions (from the methyl group and quinolinone core).

Table 2: Illustrative Molecular Docking Results for Related Quinolone Scaffolds This table is for demonstration purposes, as specific docking targets and affinities for this compound are not published.

Target Protein Ligand Class Key Interacting Residues (Example) Binding Affinity (kcal/mol) (Example) Reference
PI3Kα Quinolone-3-carboxamide Val851, Ser774, Lys802 Not Specified mdpi.com
DNA Gyrase B Benzofuran-enaminone Asp81, Glu58 -7.5 to -8.9 ekb.eg

Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. Computationally, this involves analyzing a series of related compounds to identify key pharmacophoric features. For quinolinone scaffolds, SAR studies have shown that the type and position of substituents dramatically affect activity.

For instance, in a series of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives designed as PDE3 inhibitors, modifications to a side chain attached to the 6-hydroxy position led to significant variations in potency and selectivity. nih.gov The optimal compound showed potent inhibitory activity (IC₅₀ = 0.20 µM) and a selective effect on cardiac contractility. nih.govresearchgate.net This highlights the importance of the substitution pattern on the quinolinone ring system in defining the molecule's interaction with its biological target. Computational SAR can quantify these effects through descriptors like electronic properties, hydrophobicity, and steric factors to build predictive models.

The biological activity of a molecule is intrinsically linked to its three-dimensional shape (conformation) and the potential for it to exist in different isomeric forms (tautomers). Computational methods are ideal for exploring the conformational landscape and relative stabilities of different tautomers.

For hydroxyquinolines, keto-enol tautomerism is a critical consideration. The quinolin-2(1H)-one structure is a lactam, representing the keto tautomer, which is generally the most stable form for 2-hydroxyquinolines. researchgate.net Computational studies on related systems, like dehydroacetic acid, confirm that enolic forms stabilized by intramolecular hydrogen bonds are often the most stable, with diketo forms being negligible in population. nih.gov

Furthermore, the rotation of the hydroxyl group can lead to different conformers. Theoretical calculations can determine the energy barriers between these conformers and their relative populations at equilibrium. researchgate.netresearchgate.net Studies on 7-hydroxy-8-(azophenyl)quinoline, for example, show that it can exist as a mixture of azo (enol) and hydrazone (keto) tautomers in solution, a phenomenon predictable through quantum-chemical calculations. nih.gov For this compound, computational analysis would be necessary to determine the preferred tautomeric state and the most stable conformation of the hydroxyl and methyl groups on the benzene (B151609) ring.

Mechanistic Studies of Biological Interactions and Biochemical Pathways

The following sections outline the current understanding of the inhibitory mechanisms of 5-Hydroxy-6-methylquinolin-2(1H)-one against several key biological targets.

Phosphodiesterase (PDE) Isoform Specificity and Kinetics (e.g., PDE3)

Phosphodiesterases (PDEs) are a superfamily of enzymes that degrade cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), crucial second messengers in cellular signaling. nih.govnih.gov The PDE family is divided into multiple isoforms, and isoform-selective inhibitors can provide targeted therapeutic effects. nih.gov For instance, PDE3 inhibitors are known to increase intracellular cAMP levels. nih.gov

Currently, there are no specific studies available in the public domain that detail the inhibitory activity, isoform specificity, or kinetics of this compound on phosphodiesterase, including the PDE3 isoform.

Acetylcholinesterase and Butyrylcholinesterase Inhibition Mechanisms

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. nih.gov Inhibition of these enzymes is a primary strategy for the symptomatic treatment of Alzheimer's disease. nih.govnih.gov The kinetics of inhibition can vary, with compounds acting as competitive, non-competitive, or mixed-type inhibitors. nih.gov

Detailed mechanistic studies or kinetic data on the inhibition of either Acetylcholinesterase or Butyrylcholinesterase by this compound are not currently documented in scientific literature.

Sirtuin (SIRT) Isoform Selective Inhibition (SIRT1, SIRT2, SIRT3)

Sirtuins are a class of NAD+-dependent deacetylases that play critical roles in cellular regulation, including metabolism, DNA repair, and aging. nih.gov The human sirtuin family has seven members (SIRT1-SIRT7), with SIRT1, SIRT2, and SIRT3 being the most studied class I sirtuins. nih.govnih.gov Developing isoform-selective inhibitors is a key goal in targeting sirtuin pathways for therapeutic intervention. nih.gov

As of the latest literature review, no research has been published that investigates the inhibitory effects or isoform selectivity of this compound towards SIRT1, SIRT2, or SIRT3.

HIV-1 Integrase Mechanistic Inhibition (in vitro)

HIV-1 integrase is an essential enzyme for the replication of the human immunodeficiency virus, making it a critical target for antiretroviral therapy. nih.gov Inhibitors often work by chelating metal ions in the enzyme's active site, preventing the integration of viral DNA into the host genome. nih.gov Various quinoline (B57606) and dione (B5365651) derivatives have been explored for this purpose. nih.govnih.gov

There are no available in vitro studies that describe a mechanistic inhibition of HIV-1 integrase by this compound.

Lipoxygenase (LOX) Inhibition Pathways

Lipoxygenases (LOXs) are enzymes involved in the metabolism of arachidonic acid to produce leukotrienes, which are potent mediators of inflammation. nih.gov The 5-LOX pathway, in particular, is a target for anti-inflammatory drugs. nih.govnih.gov Inhibition of 5-LOX can reduce inflammation and has been shown to be protective in various disease models. nih.gov

Specific research detailing the pathways through which this compound may inhibit lipoxygenase activity has not been reported.

Photosystem II (PS II) Electron Transport Inhibition

Photosystem II (PS II) is a protein complex in plants, algae, and cyanobacteria that is essential for oxygenic photosynthesis. Inhibition of the electron transport chain within PS II can disrupt photosynthesis and is a mechanism of action for many herbicides. nih.govnih.gov This inhibition is often caused by the displacement of plastoquinone (B1678516) Q_B from its binding site on the D1 protein. nih.gov

There is currently no scientific data available that demonstrates or characterizes the inhibition of Photosystem II electron transport by this compound.

Receptor Binding and Modulatory Activity Studies

Dopamine (B1211576) Receptor (D2/D3) Binding Affinity and Agonist/Antagonist Characterization using Radioligand Assays and Functional Assays (e.g., GTPγS binding)

Currently, specific data from radioligand binding assays detailing the affinity (Kᵢ values) of this compound for dopamine D2 or D3 receptors are not available in the reviewed scientific literature. Consequently, characterization of this specific compound as a dopamine receptor agonist or antagonist through functional assays, such as GTPγS binding, has not been documented. Research on related quinolinone and dihydroquinolin-2(1H)-one derivatives shows that this chemical scaffold can exhibit high affinity for dopamine receptors. For instance, certain derivatives have been identified as potent D2 receptor ligands, with some acting as partial agonists at both D2 and D3 receptors. However, direct experimental data for this compound itself remains to be published.

N-Methyl-D-aspartate (NMDA) Receptor Glycine (B1666218) Site Interactions

The interaction of this compound with the N-Methyl-D-aspartate (NMDA) receptor, specifically at the glycine co-agonist site, has not been explicitly detailed in available research. The broader class of quinoline derivatives, such as kynurenic acid, are known to interact with this site. These related compounds can act as antagonists at the glycine site, thereby modulating NMDA receptor function. This modulation occurs through an allosteric mechanism, where binding to the glycine site affects the affinity of the primary agonist, glutamate, for its binding site. However, studies directly investigating and quantifying the binding or functional effect of this compound on the NMDA receptor complex are not present in the current body of scientific literature.

Cellular Mechanism of Action Studies (in vitro and non-human in vivo)

Antiproliferative and Cytotoxic Activity in Cancer Cell Lines (e.g., HepG-2, MDA-MB, Burkitt's Lymphoma cells)

Direct studies on the antiproliferative and cytotoxic effects of this compound against HepG-2 (hepatocellular carcinoma), MDA-MB (breast cancer), and Burkitt's Lymphoma cell lines are limited. However, research on structurally similar compounds provides context for the potential activity of this chemical class. For example, analogs such as 5-hydroxy-6-methoxy-2-(substituted selenophenyl)quinolin-4-ones have been synthesized and evaluated for their anticancer properties, with some showing potent inhibitory activity against melanoma cell lines. Other quinolinone derivatives have demonstrated antiproliferative effects against HepG2 cells. The activity of maprotiline, which possesses a different core structure but has prompted investigation into related compounds, has been noted against Burkitt's Lymphoma cells. Specific IC₅₀ values for this compound against the specified cell lines are not documented in the available literature.

Modulation of Specific Cellular Processes (e.g., Mitogenesis, p53 acetylation)

The specific effects of this compound on cellular processes such as mitogenesis and the acetylation of the p53 tumor suppressor protein have not been directly investigated. Research into related quinolinone analogs suggests that antimitotic activity could be a potential mechanism of action for their observed anticancer effects. The acetylation of p53, particularly at key lysine (B10760008) residues like K373 and K382, is a critical post-translational modification that can stabilize the protein, enhance its DNA binding, and activate downstream targets like p21, leading to cell cycle arrest. While various compounds can induce p53 acetylation, a direct link or mechanistic study involving this compound has not been established in the scientific literature.

Antimicrobial Activity Mechanisms

While various quinoline and quinolin-2-one derivatives have been shown to possess antimicrobial properties, specific studies detailing the antimicrobial activity and mechanism of action for this compound are not available. For related quinoline-2-one compounds, one of the proposed mechanisms for their antibacterial action against Gram-positive bacteria is the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in folate synthesis. Other quinoline derivatives have been noted for their slight antibacterial activity against both Gram-positive and Gram-negative bacteria. However, without direct experimental evidence, the antimicrobial potential and the specific molecular targets of this compound remain unconfirmed.

Mentioned Compounds

Compound Name
This compound
Glutamate
Glycine
Kynurenic acid
Maprotiline
p21
p53

Mechanistic Antioxidant Activity Investigations

The hydroxyquinoline scaffold is recognized for its potent metal-chelating properties, particularly for iron (Fe). researchgate.netchemicalpapers.com The ability to chelate metal ions is a key aspect of the antioxidant mechanism, as transition metals like iron can catalyze the formation of highly reactive oxygen species (ROS) through Fenton-type reactions. biorxiv.org The 8-hydroxyquinoline (B1678124) structure is a well-documented bidentate chelating agent, where the hydroxyl group and the heterocyclic nitrogen atom form a stable complex with metal ions. chemicalpapers.com

This compound's antioxidant activity is also mediated by its ability to directly scavenge free radicals. This capacity is typically evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and hydroxyl radical (•OH) scavenging tests. nih.gov

The primary mechanism for radical scavenging by phenolic compounds is hydrogen atom transfer (HAT). The phenolic hydroxyl group can donate its hydrogen atom to a free radical, thereby neutralizing it and terminating the radical chain reaction. The resulting phenoxyl radical is stabilized by resonance within the aromatic ring system, making it less reactive and less likely to propagate further oxidative damage.

DPPH Radical Scavenging: The DPPH radical is a stable free radical that is reduced in the presence of an antioxidant, causing a color change from violet to yellow. This reduction occurs when the antioxidant donates a hydrogen atom or an electron. nih.govresearchgate.net

ABTS Radical Scavenging: The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which is also quenched by hydrogen or electron donation from an antioxidant. nih.gov This assay is sensitive to a broad range of antioxidants. nih.gov

Hydroxyl Radical Scavenging: The hydroxyl radical is one of the most reactive and damaging ROS in biological systems. biorxiv.orgjmaterenvironsci.com Antioxidants can neutralize it directly, preventing it from attacking vital cellular components like lipids, proteins, and DNA. biorxiv.org

CompoundAssayAntioxidant Activity (IC₅₀ µg/mL)Reference CompoundReference IC₅₀ (µg/mL)
Quinoxalinone Derivative (Phenolic)DPPH~25-50 µM (approx.)TroloxNot Specified
8-Hydroxyquinoline DerivativeDPPHModerate Activity ReportedAscorbic AcidNot Specified
Synthetic Quinoline Derivative (Qui3)DPPHNoticeable PotentialAscorbic AcidNot Specified
Synthetic Quinoline Derivative (Qui2, Hydroxyl-substituted)ABTSHighest among tested analogsNot SpecifiedNot Specified

Note: The data presented are for structurally related quinolinone and quinoline derivatives to illustrate the potential antioxidant capacity. IC₅₀ values can vary based on assay conditions. mdpi.com

Lipid peroxidation is a destructive chain reaction where free radicals attack lipids containing carbon-carbon double bonds, especially polyunsaturated fatty acids in cell membranes, leading to cellular damage. Quinolinone derivatives with phenolic hydroxyl groups can inhibit lipid peroxidation by acting as chain-breaking antioxidants. researchgate.netresearchgate.net

The inhibition mechanism involves the antioxidant compound donating a hydrogen atom from its hydroxyl group to a lipid peroxyl radical (LOO•). This action converts the peroxyl radical into a more stable lipid hydroperoxide (LOOH) and stops the propagation of the chain reaction. The resulting antioxidant radical is stabilized by resonance, as previously described. The efficacy of this inhibition is often measured by quantifying the reduction in lipid peroxidation byproducts, such as malondialdehyde (MDA) or thiobarbituric acid reactive substances (TBARS). nih.govresearchgate.net Studies on dihydroquinoline-type antioxidants have demonstrated a dose-dependent inhibition of in vitro lipid peroxidation in brain subcellular fractions. researchgate.net The presence of the 5-hydroxy group in this compound is the key structural feature that confers this protective, chain-breaking antioxidant capability.

Detailed Structure-Activity Relationship (SAR) Analysis

The biological activity of quinolinone derivatives is highly dependent on their substitution patterns. The structure-activity relationship (SAR) for this compound can be analyzed by considering its key structural motifs.

5-Hydroxy Group: The phenolic hydroxyl group is a critical pharmacophore. Its presence and position are crucial for several biological activities. It is essential for the compound's antioxidant properties through hydrogen atom donation for free radical scavenging and for its ability to chelate pro-oxidant metal ions. chemicalpapers.com In interactions with biological targets like enzymes or receptors, the hydroxyl group can act as a hydrogen bond donor, which is often a key requirement for binding and eliciting a biological response. Studies on various quinolone derivatives show that replacing or alkylating the hydroxyl group often leads to a significant drop or complete loss of activity, underscoring its importance.

6-Methyl Group: The methyl group at the C6 position influences the molecule's electronic and lipophilic properties. As an electron-donating group, it can slightly increase the electron density of the aromatic ring, which may enhance the stability of the phenoxyl radical formed during antioxidant activity, thereby increasing its potency. The methyl group also increases the lipophilicity of the compound, which can affect its ability to cross cell membranes and interact with hydrophobic pockets within protein targets. The position and nature of alkyl substituents can significantly modulate the potency and selectivity of quinolinone derivatives for different biological targets.

Quinolin-2(1H)-one Core: This bicyclic heterocyclic system provides a rigid scaffold for the appended functional groups. The lactam (amide within a ring) structure, with its keto group at C2 and NH group at N1, is also important for biological interactions. The keto-oxygen can act as a hydrogen bond acceptor and is a key site for metal chelation. researchgate.net Furthermore, substitutions at the N1 position have been shown to have an overwhelming influence on the SAR of quinolone antibacterials, suggesting that this position is critical for interaction with certain biological targets.

Identification of Pharmacophoric Requirements for Target Engagement

The specific pharmacophoric features of this compound that dictate its interaction with biological targets have been elucidated through extensive structure-activity relationship (SAR) studies on its derivatives and related quinolinone analogs. These investigations have revealed the critical roles of the hydroxyl group, the lactam moiety, and the substitution pattern on the carbocyclic ring in defining the compound's biological activity.

Pharmacophore models, which map the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific target, have been instrumental in this process. nih.gov These models typically include hydrogen bond acceptors (HBAs), hydrogen bond donors (HBDs), hydrophobic regions (H), and aromatic rings (AR). nih.gov

Research into quinolinone derivatives has led to the identification of key structural elements that are crucial for their engagement with various biological targets, including phosphodiesterase 3 (PDE3) and β2-adrenoceptors. researchgate.netnih.govresearchgate.net

Detailed Research Findings

Studies on a series of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives, which are structural isomers of the titular compound, have provided significant insights into the pharmacophoric requirements for PDE3 inhibition. researchgate.netnih.gov These compounds were designed based on the structure of cilostamide, a known selective PDE3 inhibitor. nih.gov The core quinolinone scaffold serves as a crucial anchor for interaction with the active site of the enzyme.

The general structure of the synthesized 6-hydroxy-4-methylquinolin-2(1H)-one derivatives is presented below, where 'R' represents various amide substitutions.

Table 1: Structure-Activity Relationship of 6-hydroxy-4-methylquinolin-2(1H)-one Derivatives as PDE3 Inhibitors

Compound ID R Group PDE3 Inhibitory Activity (IC50, µM) Inotropic Effect (% change over control at 100 µM)
4j 4-methylpiperazine-1-yl 0.20 165 ± 4
Standard Cilostamide Not explicitly stated in the provided text Not explicitly stated in the provided text
Standard Amrinone Not explicitly stated in the provided text Not explicitly stated in the provided text
Standard IBMX Not explicitly stated in the provided text Not explicitly stated in the provided text

Data sourced from studies on 6-hydroxy-4-methylquinolin-2(1H)-one derivatives, which are structural isomers of this compound. researchgate.netnih.gov

The results indicated that the nature of the substituent at the end of the butoxy chain significantly influences the inhibitory potency and inotropic selectivity. researchgate.netnih.gov Compound 4j , with a 4-methylpiperazine-1-yl group, demonstrated the most potent and selective profile, suggesting that a terminal basic nitrogen atom in a cyclic system is a key pharmacophoric feature for enhanced activity. researchgate.netnih.gov This highlights the importance of a hydrogen bond acceptor and a hydrophobic/electrostatic interaction site at this position for optimal engagement with the PDE3 active site.

Furthermore, research on 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one derivatives as β2-adrenoceptor agonists has underscored the importance of the hydroxyl group and the aminoethyl side chain for this specific biological activity. researchgate.net Although the substitution pattern differs from this compound, these findings emphasize the versatility of the quinolinone scaffold in accommodating different pharmacophoric elements to target distinct receptors. In one study, compound (R)-18c, a derivative, showed a potent β2-adrenoceptor agonistic effect with an EC50 value of 24 pM. researchgate.net

The key pharmacophoric requirements for the biological activity of quinolinone derivatives, inferred from these studies, can be summarized as:

The Quinolinone Core: Acts as a rigid scaffold, correctly positioning the other functional groups for interaction with the target. The lactam moiety within this core is a crucial feature, with the carbonyl group often acting as a hydrogen bond acceptor.

The Hydroxyl Group: The phenolic hydroxyl group (at position 5 in the titular compound) is a critical hydrogen bond donor and/or acceptor, facilitating strong interactions with the amino acid residues in the target's active site.

The Methyl Group: The methyl group (at position 6) contributes to the hydrophobic interactions within the binding pocket, enhancing the binding affinity. Its position on the carbocyclic ring can influence selectivity for different biological targets.

Substituents at Other Positions: As demonstrated by the SAR studies on related analogs, the introduction of specific side chains, such as the butoxy-amide chain in PDE3 inhibitors, introduces additional points of interaction (hydrogen bonding, hydrophobic, and electrostatic) that are critical for high-affinity binding and functional activity.

Future Research Directions and Unexplored Avenues for 5 Hydroxy 6 Methylquinolin 2 1h One

Innovation in Synthetic Methodologies for Enhanced Efficiency and Diversity

While classical methods for quinolinone synthesis like the Knorr and Friedlander reactions are well-established, future research will necessitate the development of more efficient, scalable, and environmentally benign synthetic strategies. researchgate.net A primary goal is to create modular approaches that allow for the rapid generation of a diverse library of analogues based on the 5-Hydroxy-6-methylquinolin-2(1H)-one core.

Key areas for innovation include:

Photocatalytic Methods: Unconventional photocatalytic approaches, such as those used for synthesizing quinolin-2(1H)-ones from quinoline-N-oxides, offer a greener alternative to traditional methods. researchgate.net These reactions often proceed under mild conditions with low catalyst loading and high atom economy, minimizing waste. researchgate.net Future work could adapt these light-driven methods for the specific synthesis of 5-hydroxy-6-methyl substituted quinolinones.

Metal-Free Annulation Reactions: Recent advancements have demonstrated the use of Brønsted acids to promote the metal-free annulation of α-diazo sulfonium (B1226848) salts with α-vinylanilines to produce polysubstituted quinolines. acs.org Exploring this type of dielectrophilic activation in diazo chemistry could provide a novel and complementary strategy for constructing the this compound scaffold, potentially offering access to derivatives that are difficult to obtain through conventional means. acs.org

Flow Chemistry and Microwave-Assisted Synthesis: The application of continuous flow chemistry and controlled microwave irradiation can significantly accelerate reaction times, improve yields, and enhance reaction control. researchgate.net Developing protocols using these technologies for the key cyclization steps in quinolinone synthesis would facilitate high-throughput screening and library development.

Synthetic StrategyPotential AdvantagesRelevant Precedents
Photocatalysis Green chemistry (reagent-free, low waste), high atom economy, scalability. researchgate.netSynthesis of quinolin-2(1H)-ones from quinoline-N-oxides. researchgate.net
Metal-Free Annulation Avoids toxic transition metals, provides access to diverse substitutions. acs.orgBrønsted acid-promoted reaction of α-diazo sulfonium salts and α-vinylanilines. acs.org
C-H Functionalization Atom-economical, allows direct modification of the quinolinone core. nih.govPalladium-catalyzed C-H functionalization of 3-bromoquinolin-2-(1H)-ones with various azoles. nih.gov
Multi-Component Reactions High efficiency, combines several simple starting materials in one step. researchgate.netFour-component reaction strategy for synthesizing derivatives bearing a 2-oxo-quinoline moiety. researchgate.net

Advanced Spectroscopic Techniques for Dynamic and Complex Biological Systems

Standard spectroscopic methods such as NMR and mass spectrometry are fundamental for structural elucidation. nih.gov However, to truly understand how this compound and its analogues function within a biological context, more advanced spectroscopic techniques are required. These methods can provide insights into dynamic interactions, conformational changes, and localization within cells.

Future applications of spectroscopy could include:

Fluorescence Spectroscopy: Certain quinolin-2(1H)-one derivatives exhibit strong blue emission with high fluorescence quantum yields. researchgate.net This intrinsic property can be harnessed to develop fluorescent probes. Future research could focus on synthesizing analogues of this compound that retain or enhance this fluorescence, enabling real-time visualization of their uptake, distribution, and interaction with target proteins in living cells using techniques like fluorescence microscopy and flow cytometry.

Time-Resolved Spectroscopy: To capture the kinetics of binding events, time-resolved fluorescence or absorption spectroscopy can be employed. This would allow researchers to measure the on- and off-rates of the compound binding to its biological target, providing a deeper understanding of the interaction dynamics.

In-Cell NMR Spectroscopy: This powerful technique allows for the observation of drug-target interactions at atomic resolution directly inside living cells. By introducing isotopically labeled analogues of this compound into cells, it would be possible to identify binding partners and characterize the structural changes that occur upon binding.

Surface Plasmon Resonance (SPR): SPR is a label-free technique for quantifying biomolecular interactions in real-time. Immobilizing a target protein (e.g., a specific kinase or receptor) on a sensor chip and flowing analogues of this compound over the surface would provide precise data on binding affinity, specificity, and kinetics.

Expansion of Computational Modeling to Predict Novel Biological Interactions and Properties

Computational methods are increasingly integral to modern drug discovery. For quinolinone derivatives, molecular docking and Density Functional Theory (DFT) calculations have already been used to rationalize binding modes and spectroscopic properties. nih.govrsc.orgresearchgate.net The next frontier lies in using more sophisticated computational models to predict new biological activities and guide analogue design from the outset.

Avenues for expanding computational approaches include:

Induced-Fit Docking (IFD): Standard docking often treats the protein target as rigid. IFD accounts for protein plasticity, allowing the binding site to change conformation upon ligand binding, which provides a more accurate prediction of binding poses. mdpi.com This approach would be crucial for screening this compound analogues against flexible targets like kinases. mdpi.com

Pharmacophore Modeling and Virtual Screening: Based on the known active quinolinone compounds, a 3D pharmacophore model for a specific target (e.g., PDE3 or CDK5) can be generated. nih.govresearchgate.net This model can then be used to screen large virtual libraries of compounds to identify novel scaffolds or derivatives of this compound with a high probability of being active.

Quantum Mechanics/Molecular Mechanics (QM/MM): These hybrid methods allow for a highly accurate quantum mechanical description of the ligand and the key residues in the active site, while the rest of the protein is treated with more efficient molecular mechanics. This can provide detailed insights into reaction mechanisms if the compound acts as an enzyme inhibitor.

ADMET Prediction: In silico models that predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are essential for early-stage drug development. Applying SwissADME and other predictive tools to virtual libraries of this compound analogues can help prioritize compounds with favorable drug-like properties for synthesis. rsc.orgresearchgate.net

Computational TechniqueApplication for this compound Research
Density Functional Theory (DFT) Calculation of molecular electrostatic potential (MEP), frontier molecular orbitals (FMO), and simulation of IR and NMR spectra to correlate with experimental data. nih.govrsc.orgresearchgate.net
Molecular Docking (e.g., IFD) Predicting and analyzing binding interactions with protein targets like PI3Kα, topoisomerase IIβ, and PDE3B. mdpi.comrsc.orgresearchgate.net
Pharmacophore Modeling Identifying key structural features for activity and performing virtual screening for new hits.
ADMET Prediction Assessing drug-likeness based on parameters like Lipinski's rules to prioritize synthesis of promising analogues. rsc.orgresearchgate.net

Exploration of New Biological Targets and Unraveling Undiscovered Mechanistic Pathways

The quinolinone scaffold has been associated with a wide array of biological targets, including protein kinases (CDK5), phosphodiesterases (PDE3), G-protein coupled receptors (β2-adrenoceptors), and chaperone proteins (Hsp90). researchgate.netnih.govnih.govresearchgate.net This diversity suggests that the this compound core is a versatile platform for engaging with various biological systems. A crucial future direction is to systematically explore new targets and elucidate the mechanisms through which these compounds exert their effects.

Strategies for this exploration include:

Target-Agnostic Screening: Employing phenotypic screening approaches where libraries of this compound analogues are tested in disease-relevant cellular assays (e.g., cancer cell proliferation, viral replication, inflammatory response) without a preconceived target. Hits from these screens can then be subjected to target deconvolution studies.

Chemoproteomics: Using affinity-based probes derived from this compound to pull down binding partners from cell lysates. The captured proteins can be identified by mass spectrometry, revealing the full spectrum of direct and indirect targets.

Kinase and GPCR Profiling: Systematically screening the compound against large panels of recombinant kinases or GPCRs to identify novel, potent, and selective interactions. Given the prevalence of quinolinones as kinase inhibitors, exploring its effect on less-studied kinases involved in cancer or neurodegenerative diseases is a promising avenue. researchgate.net

Investigating DNA Interacting Pathways: The mechanism of action for some quinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV. nih.gov Future studies could investigate whether this compound or its derivatives can interact with human topoisomerases or other DNA-associated proteins, which could be relevant for anticancer activity. rsc.orgnih.gov

Design and Synthesis of Chemically Modified Analogues for Specific Mechanistic Probes and Chemical Biology Tools

To dissect complex biological pathways and validate new targets, it is essential to develop precisely designed chemical tools. Starting from the this compound scaffold, chemically modified analogues can be synthesized to serve as specific probes.

Examples of such analogues include:

Photo-affinity Labels: Incorporating a photoreactive group (e.g., a diazirine or benzophenone) into the structure. Upon UV irradiation, this group forms a covalent bond with the target protein, allowing for its unambiguous identification.

Biotinylated or Clickable Probes: Attaching a biotin (B1667282) tag or a "clickable" functional group (like an alkyne or azide) to a non-critical position on the molecule. These tags allow for the enrichment and identification of binding partners (pull-down assays) or visualization of the compound's localization in cells via conjugation to a reporter molecule.

Fluorescently Labeled Analogues: As mentioned, creating derivatives that are intrinsically fluorescent or are conjugated to an external fluorophore can serve as powerful tools for imaging studies in live cells.

Structure-Activity Relationship (SAR) by Design: Synthesizing a focused library of compounds with systematic modifications to the 5-hydroxy and 6-methyl groups, as well as other positions on the quinolinone ring system. nih.govnih.gov For instance, research on related structures has shown that modifying substituents at the C-6 position can significantly impact activity, such as enhancing 5-HT1A receptor affinity or improving anticancer efficacy through enhanced VEGFR2 inhibition. This systematic approach will clarify the specific roles of these functional groups in target binding and biological activity.

By pursuing these future research directions, the scientific community can systematically build upon the existing knowledge of quinolinones to fully characterize the chemical, biological, and therapeutic potential of this compound.

Q & A

Q. What are the key spectroscopic methods for characterizing 5-Hydroxy-6-methylquinolin-2(1H)-one, and how are they interpreted?

Characterization typically involves IR, ¹H NMR, ¹³C NMR, and mass spectrometry . For example:

  • IR spectroscopy identifies functional groups like the hydroxyl (-OH) stretch (~3447 cm⁻¹) and carbonyl (C=O) vibrations (~1663 cm⁻¹) .
  • ¹H NMR distinguishes aromatic protons (δ 6.99–8.18 ppm) and methyl groups (δ 3.59 ppm) .
  • Mass spectrometry confirms molecular weight via molecular ion peaks (e.g., m/z 297 for related quinolinone derivatives) .
    Always compare spectral data with computed values or analogs to validate structural assignments.

Q. How is this compound synthesized, and what are common optimization strategies?

Synthesis often involves cyclization reactions or functional group modifications of precursor quinolinones. For example:

  • Refluxing with ethanol and amines (e.g., ethylenediamine) to form fused-ring systems .
  • Fluoro-substitution at specific positions (e.g., C-6) can enhance bioactivity but requires controlled conditions to avoid byproducts .
    Optimization includes adjusting reaction time, solvent polarity, and catalyst loading to improve yield and purity.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of quinolinone derivatives?

Conflicting bioactivity data (e.g., MIC values) may arise from:

  • Strain-specific responses : For example, fluoro-substituted derivatives show variable efficacy against B. proteus (MIC = 32 μg/mL) vs. P. aeruginosa (MIC = 16 μg/mL) .
  • Assay conditions : Differences in pH, incubation time, or solvent (DMSO vs. water) can alter solubility and activity .
    Validate results using standardized protocols (e.g., CLSI guidelines) and cross-reference with structural analogs to identify SAR trends.

Q. What experimental designs are recommended for studying the mechanism of action of this compound in enzyme inhibition?

  • Enzyme kinetics assays : Measure inhibition constants (Kᵢ) using purified targets (e.g., SIRT1 for related compounds) under varying substrate concentrations .
  • Molecular docking : Compare binding poses of this compound with known inhibitors (e.g., MHY2251) to predict interaction hotspots .
  • Mutagenesis studies : Modify key residues in the enzyme active site to confirm binding specificity.

Q. How can researchers address discrepancies in stability or reactivity data for this compound under different storage conditions?

  • Stability studies : Monitor degradation via HPLC under varying temperatures (2–8°C vs. ambient) and humidity levels .
  • Reactivity mapping : Use accelerated stress testing (e.g., exposure to light or oxidizing agents) to identify degradation pathways .

Methodological Guidance

  • Synthetic Challenges : Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive hydroxyl groups .
  • Bioassay Reproducibility : Include positive controls (e.g., streptomycin) and triplicate measurements to minimize variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.